A 71915

Description

Properties

CAS No. |

132956-87-7 |

|---|---|

Molecular Formula |

C69H116N26O15S2 |

Molecular Weight |

1614.0 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid |

InChI |

InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1 |

InChI Key |

TZQXLCWSYQJGKV-YGLLJKSHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

132956-87-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2 (arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide A 71915 A-71915 A71915 |

Origin of Product |

United States |

Foundational & Exploratory

A 71915: A Potent Antagonist of Natriuretic Peptide Receptor A - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 71915 is a synthetic peptide that acts as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor A (NPR-A), also known as Guanylyl Cyclase-A (GC-A).[1][2][3][4] This receptor is the primary target for the endogenous natriuretic peptides, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), which play crucial roles in cardiovascular and renal homeostasis.[5][6] By blocking the action of ANP and BNP at NPR-A, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NPR-A signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

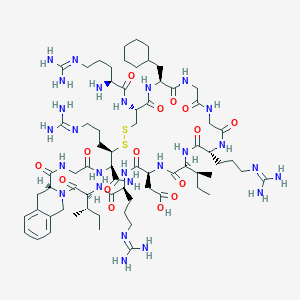

This compound is a peptide with the sequence Arg-Cys-Xaa-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Xaa-Arg-Cys-NH2, where Xaa at position 3 is Cyclohexylalanine (Cha) and Xaa at position 11 is D-Tic. It has a disulfide bridge between the two Cysteine residues.[1]

| Property | Value |

| Molecular Formula | C69H116N26O15S2 |

| Molecular Weight | 1613.95 g/mol [1][3] |

| Sequence | H-Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys-NH2 (Disulfide bridge: Cys2-Cys13)[1] |

| Solubility | Soluble in water to 1 mg/mL[1] |

| CAS Number | 132956-87-7[1][3] |

Mechanism of Action

This compound exerts its effects by competitively binding to the NPR-A receptor, thereby preventing the binding of its natural ligands, ANP and BNP. The binding of ANP or BNP to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[5][6] cGMP, a crucial second messenger, then activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs).[5] This signaling cascade ultimately mediates a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to the regulation of blood pressure and fluid balance.[5][6] By blocking this initial binding step, this compound effectively inhibits the entire downstream signaling pathway, making it a powerful tool to study the consequences of NPR-A blockade.

Quantitative Data

The potency and competitive nature of this compound as an NPR-A antagonist have been quantified in various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

| Parameter | Cell Line/Tissue | Value | Reference(s) |

| pKi | - | 9.18 | [1][2][3][4] |

| Ki | - | 0.65 nM | [2][3] |

| pA2 | NB-OK-1 cells | 9.48 | [2][3] |

| pA2 | Human fat cells | 7.51 | [3] |

In Vivo Effects

| Experimental Model | Effect of this compound | Dose | Reference(s) |

| BNP-induced scratching in mice | Reduction of scratching behavior | 5 µl (i.m.) | [2] |

| Blood pressure in mice | Attenuation of NS-398-induced blood pressure decrease | 30 µg/kg/day | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NPR-A Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NPR-A receptor by measuring its ability to displace a radiolabeled ligand, typically [125I]-ANP.

Materials:

-

Cell membranes prepared from cells expressing NPR-A (e.g., NB-OK-1 cells)

-

[125I]-ANP (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a microplate, combine cell membranes, a fixed concentration of [125I]-ANP (typically at or below its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of unlabeled ANP.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]-ANP against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for NPR-A competitive radioligand binding assay.

cGMP Accumulation Assay

This assay measures the ability of this compound to inhibit ANP-stimulated cGMP production in whole cells.

Materials:

-

NPR-A expressing cells (e.g., NB-OK-1 cells)

-

Cell culture medium

-

ANP

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Lysis buffer

-

cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

Procedure:

-

Cell Culture: Culture NPR-A expressing cells to near confluency in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes).

-

Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of ANP to stimulate cGMP production. Include control wells with no treatment, ANP alone, and this compound alone.

-

Incubation: Incubate the cells for a specific time (e.g., 10-30 minutes) at 37°C.

-

Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.

-

cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Determine the IC50 of this compound for the inhibition of ANP-stimulated cGMP production. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.

Workflow for cGMP accumulation assay.

Signaling Pathways

The antagonism of NPR-A by this compound blocks the canonical natriuretic peptide signaling pathway.

NPR-A signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a cornerstone research tool for investigating the physiological and pathological roles of the NPR-A signaling pathway. Its high potency and competitive antagonism allow for precise modulation of this pathway in a variety of experimental settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cardiovascular, renal, and other systems where natriuretic peptide signaling is of interest. The lack of clinical development of this compound underscores its primary role as a preclinical investigational compound.

References

- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Brakes of Adipose Tissue Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diuretic and natriuretic action of rat atrial natriuretic peptide (6-33) administered intracerebroventricularly in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

A-71915: A Potent and Selective Natriuretic Peptide Receptor-A Antagonist

An In-depth Technical Guide on the Discovery and Initial Characterization of A-71915 for Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the discovery, initial biochemical and pharmacological characterization of A-71915, a potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA). A-71915 has served as a critical tool for elucidating the physiological roles of the atrial natriuretic peptide (ANP) signaling cascade in various tissues.

Discovery and Structure

A-71915 was first described by Delporte and colleagues in 1992 as a result of systematic modifications of the native Atrial Natriuretic Peptide (ANP) sequence.[1] The primary research identified A-71915 as a potent antagonist in human neuroblastoma NB-OK-1 cells, which exclusively express ANPA receptors.[1]

Chemically, A-71915 is a modified ANP analogue with the structure: [Arg6, Cha8]ANP-(6-15)-D-Tic-Arg-Cys-NH2 . This modification involves a shortened Cys7-Cys18 bridge and the incorporation of a hydrophobic Tetrahydroisoquinoline (Tic) residue.[1]

Quantitative Pharmacological Data

The initial characterization of A-71915 yielded key quantitative data defining its potency and competitive nature as an NPRA antagonist. These findings are summarized in the table below.

| Parameter | Value | Cell Line/Tissue | Reference |

| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [1] |

| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | |

| pA2 | 9.48 | Human Neuroblastoma NB-OK-1 cells (vs. rat ANP-induced cGMP production) | [1] |

| pA2 | 7.51 | Human fat cells | [2] |

| Molecular Formula | C69H116N26O15S2 | N/A | |

| Molecular Weight | 1613.95 | N/A |

Mechanism of Action and Signaling Pathways

A-71915 exerts its effects by competitively binding to the Natriuretic Peptide Receptor-A (NPRA), thereby preventing the binding of the endogenous ligand, Atrial Natriuretic Peptide (ANP). This antagonism directly inhibits the downstream signaling cascade initiated by ANP.

ANP/NPRA Signaling Pathway and its Inhibition by A-71915

The binding of ANP to NPRA activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP, a second messenger, then activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream target proteins, mediating the physiological effects of ANP. A-71915 blocks the initial step of this pathway.

General ANP signaling pathway and the inhibitory action of A-71915.

Signaling Pathway in Adipocyte Lipolysis

In human adipocytes, the ANP/NPRA/cGMP signaling pathway plays a role in stimulating lipolysis.[3][4][5] The activation of PKG leads to the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin 1, key enzymes in the breakdown of triglycerides.[3] A-71915 has been instrumental in demonstrating this pathway by blocking ANP-induced lipolysis.[2]

ANP-mediated lipolysis in adipocytes and its inhibition by A-71915.

Signaling Pathway in Renal Glomeruli

In the kidney, ANP plays a crucial role in regulating blood pressure and fluid homeostasis.[6][7][8][9] By binding to NPRA in the glomeruli, ANP increases the glomerular filtration rate (GFR) and inhibits sodium reabsorption in the collecting ducts, leading to natriuresis and diuresis.[6][7] A-71915 has been used to study these renal effects by blocking ANP-induced cGMP production in isolated rat glomeruli.[10]

Renal effects of ANP and their blockade by A-71915.

Experimental Protocols

The initial characterization of A-71915 involved several key experimental procedures. Detailed methodologies for these experiments are provided below.

Solid-Phase Peptide Synthesis of A-71915

The synthesis of A-71915, being a peptide analogue, is achieved through solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

Workflow for the synthesis of A-71915.

Methodology:

-

Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is used to generate a C-terminally amidated peptide.

-

First Amino Acid Attachment: The first C-terminal amino acid, Fmoc-Cys(Trt)-OH, is coupled to the resin.

-

Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the A-71915 sequence, including the non-standard amino acids D-Tic and Cha.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Cyclization: The linear peptide is subjected to oxidation (e.g., air oxidation or using potassium ferricyanide) to form the disulfide bond between the two cysteine residues.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of A-71915 for the NPRA receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing NPRA (e.g., NB-OK-1 cells). Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Incubation: In a multi-well plate, a constant concentration of a radiolabeled ANP analogue (e.g., [¹²⁵I]-ANP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled A-71915.

-

Non-specific Binding Control: A set of wells containing a high concentration of unlabeled ANP is included to determine non-specific binding.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of A-71915, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cGMP Production)

This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production, providing a measure of its functional potency (pA2).

Methodology:

-

Cell Culture: NPRA-expressing cells (e.g., NB-OK-1 cells or isolated rat glomeruli) are cultured in appropriate media.

-

Pre-incubation with Antagonist: Cells are pre-incubated with increasing concentrations of A-71915 for a defined period (e.g., 15-30 minutes).

-

Stimulation with Agonist: A fixed concentration of ANP is added to the cells to stimulate cGMP production.

-

Termination of Reaction: After a specific incubation time, the reaction is terminated by adding a reagent to lyse the cells and inhibit phosphodiesterase activity (e.g., ice-cold ethanol or a specific phosphodiesterase inhibitor).

-

cGMP Quantification: The intracellular cGMP concentration is measured using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The concentration of A-71915 that causes a 50% inhibition of the ANP-stimulated cGMP response (IC50) is determined. The pA2 value is then calculated using the Schild equation to quantify the competitive antagonism.

Lipolysis Assay

This assay assesses the effect of A-71915 on ANP-stimulated lipolysis in adipocytes.

Methodology:

-

Adipocyte Isolation: Primary adipocytes are isolated from adipose tissue by collagenase digestion.

-

Pre-incubation with Antagonist: Isolated adipocytes are pre-incubated with A-71915 at various concentrations.

-

Stimulation of Lipolysis: Lipolysis is stimulated by adding ANP to the adipocyte suspension. A positive control with a known lipolytic agent (e.g., isoproterenol) is typically included.

-

Incubation: The adipocytes are incubated for a set period (e.g., 1-2 hours) at 37°C.

-

Measurement of Lipolysis Products: The amount of glycerol or free fatty acids released into the incubation medium is quantified using enzymatic colorimetric assays.

-

Data Analysis: The inhibitory effect of A-71915 on ANP-stimulated glycerol or free fatty acid release is calculated and plotted to determine the potency of the antagonist in this functional assay.

References

- 1. Discovery of a potent atrial natriuretic peptide antagonist for ANPA receptors in the human neuroblastoma NB-OK-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natriuretic peptides: a new lipolytic pathway in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANP-induced signaling cascade and its implications in renal pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atrial natriuretic peptide causes pre-glomerular vasodilatation and post-glomerular vasoconstriction in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

A-71915 Peptide: A Technical Guide to its Structure, Sequence, and Antagonistic Action on the Natriuretic Peptide Receptor A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A-71915 peptide, a potent and selective competitive antagonist of the Natriuretic Peptide Receptor A (NPRA). This document details its structure, amino acid sequence, and key quantitative metrics of its biological activity. Furthermore, it outlines the detailed experimental protocols for assays crucial to its characterization and visualizes the associated signaling pathways and experimental workflows.

Peptide Structure and Sequence

A-71915 is a synthetic peptide analog of atrial natriuretic peptide (ANP). Its structure is characterized by a disulfide bridge and the inclusion of non-standard amino acids, which contribute to its antagonistic properties and stability.

Amino Acid Sequence: Arg-Cys-{Cha}-Gly-Gly-Arg-Ile-Asp-Arg-Ile-{d-Tic}-Arg-Cys-NH2

-

Modifications:

-

{Cha}: Cyclohexylalanine at position 3

-

{d-Tic}: D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 11

-

A disulfide bridge exists between the Cysteine residues at positions 2 and 13.

-

The C-terminus is amidated.

-

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 1613.95 g/mol | |

| Molecular Formula | C69H116N26O15S2 |

Quantitative Biological Activity

A-71915 acts as a highly potent and competitive antagonist at the Natriuretic Peptide Receptor A (NPRA). Its efficacy has been quantified through various in vitro assays.

| Parameter | Value | Description | Cell Line | Reference |

| pKi | 9.18 | The negative logarithm of the inhibitory constant (Ki), indicating high binding affinity. | - | |

| Ki | 0.65 nM | The concentration of A-71915 that will bind to half the binding sites at equilibrium. | - | |

| pA2 | 9.48 | A measure of the potency of a competitive antagonist. | NB-OK-1 | |

| pA2 | 7.51 | A measure of the potency of a competitive antagonist. | Human Fat Cells |

Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity of A-71915.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Ki) of A-71915 for the NPRA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of A-71915 for the NPRA receptor.

Materials:

-

Radioligand: [125I]-Atrial Natriuretic Peptide ([125I]ANP)

-

Competitor: A-71915

-

Cell Membranes: Prepared from cells expressing NPRA (e.g., NB-OK-1 cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture NPRA-expressing cells and harvest. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [125I]ANP to each well.

-

Competition: Add increasing concentrations of A-71915 to the wells. For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ANP.

-

Incubation: Add the cell membrane preparation to each well and incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the A-71915 concentration. Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Production Assay

This functional assay measures the ability of A-71915 to inhibit the ANP-stimulated production of cyclic guanosine monophosphate (cGMP), the second messenger of NPRA activation.

Objective: To determine the functional antagonist potency (pA2) of A-71915.

Materials:

-

Agonist: Atrial Natriuretic Peptide (ANP)

-

Antagonist: A-71915

-

Cells: Whole cells expressing NPRA (e.g., NB-OK-1 cells).

-

Cell Culture Medium

-

Phosphodiesterase inhibitor: e.g., IBMX, to prevent cGMP degradation.

-

Lysis Buffer

-

cGMP Immunoassay Kit: (e.g., Radioimmunoassay (RIA) or ELISA kit)

Procedure:

-

Cell Culture: Culture NPRA-expressing cells in appropriate plates until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with increasing concentrations of A-71915 for a defined period.

-

Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. Include control wells with no ANP (basal), ANP alone, and A-71915 alone. A phosphodiesterase inhibitor is typically included during this step.

-

Incubation: Incubate for a specific time to allow for cGMP accumulation.

-

Cell Lysis: Terminate the reaction and lyse the cells using a lysis buffer to release the intracellular cGMP.

-

cGMP Measurement: Quantify the amount of cGMP in the cell lysates using a competitive immunoassay (RIA or ELISA).

-

Data Analysis: Plot the cGMP concentration against the ANP concentration in the presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

Signaling Pathway

A-71915 exerts its effect by competitively inhibiting the binding of endogenous ligands like ANP and BNP to the Natriuretic Peptide Receptor A (NPRA). This receptor is a transmembrane guanylate cyclase.

Mechanism of Action:

-

Ligand Binding: In the absence of an antagonist, ANP or BNP binds to the extracellular domain of NPRA.

-

Receptor Dimerization and Activation: Ligand binding induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylate cyclase domain.

-

cGMP Production: The activated guanylate cyclase catalyzes the conversion of GTP to cGMP.

-

Downstream Effects: cGMP acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn mediate various physiological responses including vasodilation, natriuresis, and diuresis.

-

Antagonism by A-71915: A-71915 binds to the NPRA receptor but does not activate it. By occupying the binding site, it prevents ANP and BNP from binding and initiating the signaling cascade, thereby inhibiting cGMP production and the subsequent physiological effects.

A-71915: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of A-71915, a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPR-A). This document details its mechanism of action, quantitative binding affinities, and functional effects in various cellular systems. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further research and drug development efforts.

Core Mechanism of Action

A-71915 functions as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A), also known as NPRA.[1][2][3] It exerts its effects by binding to NPR-A and preventing the binding of its endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). The binding of these natriuretic peptides to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the production of intracellular cyclic guanosine monophosphate (cGMP).[4][5] This cGMP then acts as a second messenger to mediate various physiological effects. By blocking the binding of ANP and BNP, A-71915 inhibits this signaling cascade, thereby antagonizing the downstream effects of these peptides.

Quantitative Biological Activity

The in vitro potency and competitive nature of A-71915 have been characterized across different cell lines and tissues. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Line/System | Ligand | Reference |

| pKi | 9.18 | Not Specified | Not Specified | [1][2][3] |

| Ki | 0.65 nM | Not Specified | [¹²⁵I]ANP | [1][3] |

| pA₂ | 9.48 | NB-OK-1 cells | rat ANP | [1][3] |

| pA₂ | 7.51 | Human fat cells | ANP | [6] |

Signaling Pathway

The signaling pathway initiated by ANP and inhibited by A-71915 is a critical component of cardiovascular and renal homeostasis. The following diagram illustrates this pathway.

Caption: ANP/BNP signaling pathway and the inhibitory action of A-71915.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of A-71915 to NPR-A. Specific details may vary based on the exact cell line or tissue preparation used.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing NPR-A in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled NPR-A ligand, such as [¹²⁵I]ANP. Add increasing concentrations of A-71915 to compete for binding. Include control wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding as a function of the logarithm of the A-71915 concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Functional Assay

This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production in whole cells.

Caption: General workflow for a cGMP functional assay.

Methodology:

-

Cell Culture: Plate cells known to express functional NPR-A, such as NB-OK-1 cells, in multi-well plates and grow to a suitable confluency.[1]

-

Pre-incubation: Wash the cells with a suitable assay buffer. Pre-incubate the cells with varying concentrations of A-71915 for a defined period.

-

Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. This concentration should be one that elicits a submaximal response to allow for the detection of inhibition.

-

Lysis: After a short incubation period with ANP, terminate the reaction and lyse the cells to release the intracellular cGMP. This can be achieved by adding a lysis buffer or by methods such as sonication.

-

Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Construct a dose-response curve for ANP in the absence and presence of different concentrations of A-71915. A rightward shift in the ANP dose-response curve in the presence of A-71915 is indicative of competitive antagonism.[1] The pA₂ value, a measure of the antagonist's potency, can be determined from these Schild plots.

Lipolysis Assay in Human Fat Cells

This assay assesses the functional antagonism of A-71915 on ANP-induced lipolysis in primary human adipocytes.[6]

Methodology:

-

Adipocyte Isolation: Isolate human adipocytes from adipose tissue biopsies by collagenase digestion.

-

Incubation: Incubate the isolated adipocytes in a suitable buffer containing glucose and albumin. Add varying concentrations of A-71915, followed by the addition of ANP to stimulate lipolysis. Include appropriate controls, such as basal (no stimulation) and isoproterenol-stimulated (a beta-adrenergic agonist that also induces lipolysis) conditions.[6]

-

Glycerol Measurement: After incubation, terminate the reaction and collect the medium. Measure the concentration of glycerol released into the medium as an index of lipolysis. This can be done using a colorimetric or fluorometric assay.

-

Data Analysis: Plot the amount of glycerol released as a function of the ANP concentration in the presence and absence of A-71915. Analyze the data to determine the inhibitory effect of A-71915 on ANP-stimulated lipolysis and to calculate its pA₂ value in this system.[6]

Conclusion

A-71915 is a well-characterized, potent, and competitive antagonist of the Natriuretic Peptide Receptor-A. Its ability to block the ANP/BNP-NPR-A-cGMP signaling pathway makes it a valuable tool for studying the physiological and pathophysiological roles of this system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. A 71915|132956-87-7|COA [dcchemicals.com]

- 4. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrial natriuretic peptide is involved in renal actions of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A-71915: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as NPR1. While initially explored for its cardiovascular effects, A-71915 has emerged as a valuable pharmacological tool in neuroscience research, particularly in the investigation of sensory processing in the spinal cord. This technical guide provides an in-depth overview of the core applications of A-71915 in neuroscience, with a focus on its use in studying pruritus (itch), detailed experimental protocols, and the underlying signaling pathways.

Core Application: Elucidating the Spinal Mechanisms of Itch

The primary application of A-71915 in neuroscience is in the study of itch signaling within the central nervous system. Specifically, it is used to probe the role of the Brain Natriuretic Peptide (BNP) and its receptor, NPRA, in the dorsal horn of the spinal cord.

Mechanism of Action in Itch Processing

Research has demonstrated that BNP, released from a subset of primary sensory neurons, acts as a key neurotransmitter in the spinal cord to transmit itch signals. A-71915 is instrumental in dissecting this pathway by selectively blocking the action of BNP on its receptor, NPRA, which is expressed on a population of spinal neurons.

Studies have revealed a hierarchical signaling cascade for itch transmission in the dorsal horn, where the BNP-NPRA system functions upstream of the Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) system.[1] A-71915 has been used to confirm this relationship, as it effectively blocks scratching behavior induced by the administration of BNP, but not by GRP.

Quantitative Data

The following tables summarize the key quantitative parameters of A-71915, providing a reference for its potency and efficacy in experimental settings.

Table 1: Binding Affinity and Functional Antagonism of A-71915

| Parameter | Value | Cell Line/System | Reference |

| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [2][3] |

| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | [2][3] |

| pA2 | 9.48 | Rat ANP-induced cGMP production in NB-OK-1 cells | [2] |

| pA2 | 7.51 | Human fat cells | [4] |

Table 2: In Vivo Efficacy of A-71915 in a Mouse Model of Itch

| Agonist (Intrathecal) | A-71915 Dose (Intrathecal) | Effect on Scratching Bouts | Animal Model | Reference |

| BNP (1 nmol) | 1-3 nmol | Dose-dependent inhibition | Male CD-1 mice (25-30 g) | [5] |

| GRP (0.1 nmol) | 3 nmol | No significant effect | Male CD-1 mice (25-30 g) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing A-71915 to study itch processing in mice.

Preparation and Administration of A-71915 for In Vivo Studies

-

Vehicle: A-71915 is soluble in water. For in vivo studies, it is typically dissolved in sterile, preservative-free saline.

-

Storage: A-71915 powder should be stored at -20°C for long-term stability (up to 2 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3] If water is used as the stock solution vehicle, it should be filtered and sterilized before use.[2]

-

Administration Route: For studying spinal cord mechanisms, intrathecal (i.t.) injection is the preferred route.

Intrathecal Injection in Mice

This protocol is adapted from established methods for direct lumbar puncture in anesthetized mice.

-

Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

Positioning: Place the mouse in a prone position with the spine slightly arched to widen the intervertebral spaces. Shave the fur over the lumbar region.

-

Injection Site Identification: Locate the iliac crests. The injection site is in the midline between the L5 and L6 vertebrae.

-

Injection: Use a 30-gauge needle attached to a Hamilton syringe. Insert the needle at a slight angle into the intervertebral space. A characteristic tail-flick reflex confirms successful entry into the intrathecal space.

-

Volume: Inject a small volume (typically 5 µL) of the A-71915 solution slowly.

-

Post-injection: Keep the needle in place for a few seconds to prevent backflow, then withdraw it slowly. Allow the mouse to recover from anesthesia on a warming pad.

Behavioral Assessment of Itch (Scratching Behavior)

-

Acclimation: Place the mice in individual observation chambers and allow them to acclimate for at least 30 minutes before injections.

-

Drug Administration: Administer A-71915 (or vehicle) intrathecally, followed by an intrathecal injection of BNP after a short pre-treatment period (e.g., 10 minutes).

-

Observation: Videotape the mice for a set period (e.g., 60 minutes) immediately following the BNP injection.

-

Quantification: An observer blinded to the treatment groups should count the number of scratching bouts directed towards the flank with the hind paws. A scratching bout is defined as one or more rapid scratching motions that end with the mouse licking its paw or returning the paw to the floor.

Motor Function Assessment (Rotarod Test)

To ensure that the observed effects on scratching are not due to motor impairment, a rotarod test can be performed.

-

Training: Train the mice on a rotarod apparatus at a constant speed (e.g., 15 rpm) for several trials before the experiment until they can stay on for a predetermined amount of time (e.g., 180 seconds).

-

Testing: On the day of the experiment, administer A-71915 intrathecally. At a specified time point after injection (e.g., 10 minutes), place the mouse on the rotating rod and measure the latency to fall.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving A-71915.

BNP-NPRA Signaling Pathway in Spinal Itch Transmission

References

- 1. Spinal Functions of B-Type Natriuretic Peptide, Gastrin-Releasing Peptide, and Their Cognate Receptors for Regulating Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A 71915 Datasheet DC Chemicals [dcchemicals.com]

- 4. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A-71915: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the potent and selective natriuretic peptide receptor-A antagonist, A-71915, including its purchasing information, biochemical properties, mechanism of action, and detailed experimental protocols.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with A-71915. This document consolidates key supplier information, physicochemical properties, and detailed experimental methodologies to facilitate its use in laboratory settings. The guide also delves into the molecular signaling pathways affected by A-71915, offering a deeper understanding of its biological function.

Supplier and Purchasing Information

A-71915 is available from several reputable suppliers of research chemicals. The following table summarizes essential purchasing and storage information.

| Parameter | Value | Source(s) |

| CAS Number | 132956-87-7 | [1][2] |

| Molecular Formula | C₆₉H₁₁₆N₂₆O₁₅S₂ | [1][2] |

| Molecular Weight | 1613.95 g/mol | [1][2] |

| Purity | ≥95% (typically assessed by HPLC) | [1][2] |

| Solubility | Soluble in water to 1 mg/mL | [1][2] |

| Storage | Store at -20°C for long-term stability. | [1][2] |

| Appearance | Typically a white to off-white powder | |

| Sequence | RCXGGRIDRIXRC (Modifications: X-3 = Cha, X-11= D-Tic, Cys-13 = C-terminal amide, Disulfide bridge: 2-13) | [1][2] |

Note: Researchers should always refer to the supplier-specific certificate of analysis for batch-specific information.

Biochemical Properties and Mechanism of Action

A-71915 is a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as guanylyl cyclase-A (GC-A).[2][3][4] NPRA is the primary receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), hormones that play a critical role in cardiovascular homeostasis. The binding of these endogenous ligands to NPRA activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[5] cGMP, in turn, acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinase (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases to mediate various physiological responses, including vasodilation, natriuresis, and inhibition of cell growth.[4][6]

A-71915 exerts its antagonistic effect by competing with ANP and BNP for binding to NPRA, thereby inhibiting the production of cGMP and blocking the downstream signaling cascade.

Quantitative Pharmacological Data

The potency and competitive nature of A-71915 have been characterized in various in vitro studies. The following table summarizes key pharmacological parameters.

| Parameter | Value | Cell Line/System | Reference |

| pKi | 9.18 | Not specified | [2][3][4] |

| Ki | 0.65 nM | NB-OK-1 cells | [3] |

| pA2 | 9.48 | NB-OK-1 cells (against ANP-induced cGMP production) | [3] |

| pA2 | 7.51 | Human fat cells (against ANP-induced lipolysis) | [7] |

Signaling Pathway

The signaling pathway initiated by the activation of NPRA and the inhibitory action of A-71915 are depicted in the following diagram.

NPRA signaling pathway and the inhibitory action of A-71915.

Experimental Protocols

This section provides detailed methodologies for key experiments involving A-71915, based on published literature.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of A-71915 to NPRA. Specific details may need to be optimized based on the cell line and experimental setup.

Objective: To determine the inhibitory constant (Ki) of A-71915 for the NPRA receptor.

Materials:

-

Cells or tissues expressing NPRA (e.g., human neuroblastoma NB-OK-1 cells)

-

Radiolabeled ligand (e.g., [¹²⁵I]-ANP)

-

A-71915

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Competition Binding: In a microplate, combine the membrane preparation, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and varying concentrations of A-71915.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of A-71915. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a radioligand binding assay.

cGMP Assay

This protocol outlines a general method for measuring the effect of A-71915 on ANP-induced cGMP production.

Objective: To determine the functional antagonist potency (pA₂) of A-71915.

Materials:

-

NPRA-expressing cells (e.g., NB-OK-1 cells)

-

Cell culture medium

-

ANP

-

A-71915

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: Culture NPRA-expressing cells to near confluency in appropriate culture plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of A-71915 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add varying concentrations of ANP to the wells and incubate for a short period (e.g., 10-15 minutes) to stimulate cGMP production.

-

Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.

-

cGMP Measurement: Measure the concentration of cGMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Construct dose-response curves for ANP in the absence and presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA₂ value, which provides a measure of the antagonist's potency.

Lipolysis Assay

This protocol is based on the methodology described by Moro et al. (2004) to assess the effect of A-71915 on ANP-induced lipolysis in adipocytes.[7]

Objective: To evaluate the inhibitory effect of A-71915 on ANP-stimulated glycerol release from adipocytes.

Materials:

-

Isolated human or rodent adipocytes

-

Krebs-Ringer bicarbonate buffer supplemented with glucose, BSA, and adenosine deaminase

-

ANP

-

A-71915

-

Glycerol assay kit

Procedure:

-

Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.

-

Incubation: Incubate a suspension of isolated adipocytes in the Krebs-Ringer buffer.

-

Treatment: Add ANP at a concentration that elicits a submaximal lipolytic response, in the absence or presence of increasing concentrations of A-71915.

-

Lipolysis: Incubate the adipocyte suspension at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

-

Sample Collection: At the end of the incubation, collect the infranatant (the aqueous layer below the floating fat cells) for glycerol measurement.

-

Glycerol Measurement: Determine the glycerol concentration in the collected samples using a colorimetric or fluorometric glycerol assay kit.

-

Data Analysis: Express the results as the amount of glycerol released per unit of lipid or protein. Plot the ANP-stimulated glycerol release as a function of A-71915 concentration to determine the inhibitory potency.

Workflow for a lipolysis assay in isolated adipocytes.

Conclusion

A-71915 is a valuable pharmacological tool for studying the physiological and pathological roles of the natriuretic peptide system. Its high potency and selectivity for NPRA make it an ideal antagonist for in vitro and in vivo investigations. This technical guide provides a centralized resource to aid researchers in the procurement, handling, and experimental application of A-71915, with the goal of advancing our understanding of NPRA-mediated signaling in health and disease.

References

- 1. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes the vascular endothelial growth factor-stimulated MAPKs and downstream effectors AP-1 and CREB in mouse mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A: Identification, molecular characterization, and physiological genomics [frontiersin.org]

- 3. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 71915|132956-87-7|COA [dcchemicals.com]

- 6. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 7. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-71915 in Cell Culture

A Potent and Competitive Antagonist of Natriuretic Peptide Receptor-A (NPRA)

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the use of A-71915, a highly potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA), in various cell culture-based assays. A-71915 is a valuable tool for investigating the physiological and pathological roles of the natriuretic peptide system, particularly in studies related to lipolysis, glomerular function, and cardiovascular homeostasis.

Mechanism of Action

A-71915 functions as a competitive antagonist at the NPRA, also known as guanylyl cyclase-A (GC-A).[1] Natriuretic peptides, such as Atrial Natriuretic Peptide (ANP), bind to NPRA, stimulating its intrinsic guanylyl cyclase activity and leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, activating downstream signaling cascades, including cGMP-dependent protein kinase (PKG), to elicit various cellular responses. A-71915 competitively blocks the binding of natriuretic peptides to NPRA, thereby inhibiting the production of cGMP and antagonizing the downstream effects.

Signaling Pathway of NPRA and Inhibition by A-71915

Caption: NPRA signaling and A-71915 inhibition.

Quantitative Data Summary

The following table summarizes the reported quantitative data for A-71915 in different experimental systems.

| Parameter | Value | Cell/Tissue Type | Reference |

| pA2 | 7.51 | Human fat cells | [3] |

| pKi | 9.18 | Not specified | |

| Effective Concentration | 10⁻⁵ M | Isolated rat glomeruli | [1] |

Experimental Protocols

Protocol 1: Inhibition of ANP-Induced Lipolysis in Human Adipocytes

This protocol is designed to assess the antagonistic effect of A-71915 on ANP-stimulated lipolysis in primary human adipocytes.

Experimental Workflow:

Caption: Workflow for lipolysis inhibition assay.

Materials:

-

Isolated primary human adipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

A-71915 (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Atrial Natriuretic Peptide (ANP)

-

Glycerol assay kit

-

96-well microplates

Procedure:

-

Cell Preparation: Isolate human adipocytes from adipose tissue biopsies using collagenase digestion. Wash the isolated adipocytes and resuspend them in DMEM.

-

Pre-incubation with A-71915: Aliquot the adipocyte suspension into a 96-well plate. Add varying concentrations of A-71915 to the wells. Include a vehicle control (solvent only). Incubate for 15-30 minutes at 37°C.

-

ANP Stimulation: Add a fixed concentration of ANP to the wells to stimulate lipolysis. Include a basal control (no ANP stimulation).

-

Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator.

-

Glycerol Measurement: After incubation, carefully collect the supernatant from each well. Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of ANP-stimulated glycerol release for each concentration of A-71915. Plot the data and determine the IC50 value of A-71915.

Protocol 2: Measurement of ANP-Stimulated cGMP Production in Cultured Cells

This protocol describes how to measure the inhibitory effect of A-71915 on ANP-induced intracellular cGMP accumulation in a relevant cell line (e.g., vascular smooth muscle cells, glomerular mesangial cells).

Experimental Workflow:

Caption: Workflow for cGMP measurement assay.

Materials:

-

Cultured cells expressing NPRA (e.g., rat aortic smooth muscle cells)

-

Cell culture medium and supplements

-

A-71915

-

ANP

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cGMP degradation)

-

Cell lysis buffer

-

cGMP immunoassay kit (RIA or ELISA)

-

Multi-well cell culture plates

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow them to confluence.

-

Pre-treatment: The day of the experiment, wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor for 10-15 minutes.

-

A-71915 Incubation: Add A-71915 (e.g., at a concentration of 10⁻⁵ M) to the appropriate wells and incubate for 15 minutes.[1]

-

ANP Stimulation: Add varying concentrations of ANP (up to 10⁻⁶ M) to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.[1]

-

Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.

-

cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a competitive RIA or ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Compare the cGMP levels in cells treated with ANP alone versus those pre-treated with A-71915 to determine the extent of inhibition.

Concluding Remarks

A-71915 is a specific and potent tool for the in vitro study of the natriuretic peptide system. The provided protocols offer a foundation for investigating its effects in various cell-based models. Researchers should optimize concentrations and incubation times based on the specific cell type and experimental conditions.

References

- 1. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Administration Protocol for A-71915 in Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of A-71915, a potent and selective antagonist of the natriuretic peptide receptor-A (NPR-A), in mouse models. A-71915 is a valuable tool for investigating the physiological and pathological roles of the natriuretic peptide system. This protocol outlines recommended administration routes, dosage guidelines, vehicle preparation, and experimental design considerations. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction to A-71915

A-71915 is a competitive antagonist of the NPR-A receptor, effectively blocking the downstream signaling cascade initiated by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1] By inhibiting this pathway, A-71915 prevents the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system. This makes A-71915 a critical research tool for studies related to cardiovascular function, renal physiology, and other processes modulated by natriuretic peptides.

Mechanism of Action: The Natriuretic Peptide Signaling Pathway

The natriuretic peptide system plays a crucial role in maintaining cardiovascular homeostasis. The binding of ANP or BNP to NPR-A activates its intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which mediates the downstream physiological effects. A-71915 competitively binds to NPR-A, preventing the binding of ANP and BNP and thereby inhibiting the entire signaling cascade.

In Vivo Administration Protocols

The choice of administration route depends on the specific experimental goals, such as the desired onset and duration of action. The following protocols are based on available literature and general guidelines for rodent administration.

Vehicle Preparation

A-71915 is soluble in water up to 1 mg/mL.[2][3] For in vivo administration, sterile, isotonic solutions are recommended to minimize irritation and ensure physiological compatibility.

Recommended Vehicle:

-

Sterile 0.9% Saline: This is the most common and recommended vehicle for water-soluble compounds administered parenterally.

-

Phosphate-Buffered Saline (PBS): Can also be used and may help maintain pH stability.

Preparation Steps:

-

Aseptically weigh the required amount of A-71915 powder.

-

Dissolve the powder in sterile 0.9% saline or PBS to the desired final concentration.

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Filter the solution through a 0.22 µm sterile filter into a sterile vial.

-

It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquots can be stored at -20°C for up to one month, though stability should be verified.[4]

Administration Routes and Dosages

While specific dose-response studies for A-71915 in mice are not extensively published, the following recommendations are extrapolated from available data in rodents and general principles of pharmacology. Researchers should perform dose-finding studies to determine the optimal dose for their specific model and endpoint.

| Administration Route | Recommended Volume | Potential Starting Dose | Notes |

| Intravenous (i.v.) | < 0.2 mL | 10 - 100 µg/kg | Provides rapid onset of action and 100% bioavailability. Ideal for acute studies. |

| Intraperitoneal (i.p.) | < 2-3 mL | 30 - 300 µg/kg | Slower onset than i.v. but offers a longer duration of action. A common route for systemic drug delivery in mice. |

| Subcutaneous (s.c.) | < 2-3 mL | 30 - 300 µg/kg | Provides the slowest absorption and longest duration of action. Often results in high bioavailability for peptides. |

| Intramuscular (i.m.) | < 0.05 mL | 1 - 10 µg (in 5 µL) | Used for localized or systemic effects. A specific study in mice used a 5 µL injection volume for studying scratching behavior. |

Note: The provided dosage ranges are suggestions and should be optimized for each experimental setup. A study in rats demonstrated an effect at a dose of 30 µg/kg/day.

Experimental Design

A well-controlled experimental design is crucial for obtaining reliable and reproducible data.

Control Groups

-

Vehicle Control: A group of animals receiving the same volume of the vehicle solution (e.g., sterile saline) via the same administration route and schedule as the A-71915 treated group.

-

Positive Control (Optional): A group treated with a known agonist of the NPR-A receptor (e.g., ANP or BNP) to confirm the biological response that A-71915 is expected to inhibit.

-

Negative Control (Untreated): A group of animals that do not receive any treatment, to establish baseline measurements.

Example Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effect of A-71915 on a physiological parameter.

Pharmacokinetic Considerations

While specific pharmacokinetic data for A-71915 in mice is limited, data from other peptide antagonists can provide some insight. For instance, studies with other cyclic hexapeptides in mice have shown rapid absorption and distribution following intravenous, intraperitoneal, and subcutaneous administration, with elimination half-lives of approximately 20 minutes.[5] Subcutaneous administration of these peptides resulted in high bioavailability (above 90%) and prolonged plasma and CNS exposure.[5]

| Pharmacokinetic Parameter | Expected Profile for a Peptide Antagonist in Mice |

| Absorption | Rapid following parenteral administration. |

| Distribution | Follows a two-compartment model. |

| Elimination Half-life | Expected to be short (e.g., ~20 minutes). |

| Bioavailability (s.c.) | Potentially high (>90%). |

| Primary Route of Elimination | Likely renal excretion. |

Researchers should consider these pharmacokinetic properties when designing their dosing schedules to ensure that the concentration of A-71915 at the target site remains within the therapeutic window for the duration of the experiment.

Summary and Conclusion

A-71915 is a powerful tool for elucidating the roles of the natriuretic peptide system. This application note provides a foundational protocol for its in vivo administration in mice. Due to the limited availability of published, detailed protocols for A-71915 in mice, it is imperative for researchers to conduct pilot studies to determine the optimal dosage, administration route, and timing for their specific experimental model and scientific question. Careful consideration of vehicle preparation and experimental design, including appropriate control groups, will ensure the generation of robust and reliable data.

References

Recommended starting concentration of A 71915 for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-71915 is a potent and selective competitive antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A). By blocking the binding of endogenous ligands such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), A-71915 effectively inhibits the synthesis of intracellular cyclic guanosine monophosphate (cGMP). This property makes A-71915 a valuable tool for investigating the physiological and pathological roles of the NPR-A/cGMP signaling pathway in various cellular processes. These application notes provide recommended starting concentrations and detailed protocols for the use of A-71915 in common in vitro assays.

Mechanism of Action: Antagonism of NPR-A Signaling

The NPR-A receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. Binding of ANP or BNP to the extracellular domain induces a conformational change that activates the intracellular guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs) to mediate various cellular responses.

A-71915 competitively binds to the NPR-A receptor, preventing the binding of ANP and BNP and thereby inhibiting the production of cGMP.

Recommended Starting Concentrations

The optimal starting concentration of A-71915 will vary depending on the cell type, the specific assay, and the concentration of the agonist (ANP or BNP) being used. Based on published literature, a general starting range of 1 µM to 10 µM is recommended for initial experiments. The potency of A-71915 has been characterized in various systems, and these values can help guide the selection of an appropriate concentration range.

| Parameter | Value | Cell Type/System | Reference |

| pKi | 9.18 | - | [1] |

| Ki | 0.65 nM | - | [1] |

| pA2 | 9.48 | NB-OK-1 (neuroblastoma) cells | [1] |

| pA2 | 7.51 | Human fat cells | [2] |

| Effective Concentration | 10 µM | Isolated rat glomeruli | [3] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

For dose-response experiments, it is advisable to test a range of A-71915 concentrations, typically spanning several orders of magnitude (e.g., 10 nM to 100 µM), to determine the IC50 (half-maximal inhibitory concentration).

Experimental Protocols

Inhibition of ANP-Induced cGMP Production in Cultured Cells

This protocol describes a general method for determining the inhibitory effect of A-71915 on ANP-stimulated cGMP production in a cell-based assay.

Materials:

-

Cultured cells expressing NPR-A (e.g., HEK293 cells overexpressing NPR-A, NB-OK-1 cells, or primary cells of interest)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

A-71915

-

Atrial Natriuretic Peptide (ANP)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will result in 80-90% confluency on the day of the experiment.

-

Pre-treatment with A-71915:

-

On the day of the experiment, aspirate the culture medium and wash the cells once with serum-free medium or PBS.

-

Add fresh serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and the desired concentrations of A-71915. For initial experiments, a starting concentration of 10 µM A-71915 is recommended.[3]

-

Incubate the cells for 15-30 minutes at 37°C. This pre-incubation step allows the antagonist to bind to the NPR-A receptors.

-

-

Stimulation with ANP:

-

Prepare a stock solution of ANP in a suitable buffer.

-

Add the desired concentration of ANP to the wells already containing A-71915. The concentration of ANP should be chosen to elicit a submaximal to maximal cGMP response (typically in the nanomolar range).

-

Incubate for an additional 10-30 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells according to the instructions provided with the cGMP immunoassay kit. Typically, this involves adding a lysis buffer and incubating for a short period.

-

-

cGMP Measurement:

-

Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ANP-stimulated cGMP production by A-71915 at each concentration.

-

If a dose-response was performed, plot the percentage of inhibition against the logarithm of the A-71915 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Inhibition of ANP-Mediated Lipolysis in Adipocytes

This protocol outlines a method to assess the ability of A-71915 to block ANP-induced lipolysis in primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1). Lipolysis is measured by quantifying the amount of glycerol released into the culture medium.

Materials:

-

Mature adipocytes (primary or cell line)

-

Krebs-Ringer bicarbonate (KRB) buffer or other suitable assay buffer supplemented with bovine serum albumin (BSA)

-

A-71915

-

Atrial Natriuretic Peptide (ANP)

-

Glycerol assay kit

Protocol:

-

Adipocyte Preparation:

-

Isolate primary adipocytes or use a differentiated adipocyte cell line.

-

Wash the cells with KRB buffer to remove any residual medium.

-

Resuspend the adipocytes in fresh KRB buffer containing BSA.

-

-

Pre-treatment with A-71915:

-

Aliquot the adipocyte suspension into tubes or a multi-well plate.

-

Add the desired concentrations of A-71915. Based on the pA2 value in human fat cells (7.51), a starting concentration in the range of 100 nM to 1 µM would be appropriate.[2]

-

Incubate for 15-30 minutes at 37°C with gentle shaking.

-

-

Stimulation with ANP:

-

Add the desired concentration of ANP to the adipocyte suspension. The concentration of ANP should be chosen to induce a significant lipolytic response.

-

Incubate for 1-2 hours at 37°C with gentle shaking.

-

-

Glycerol Measurement:

-

At the end of the incubation period, centrifuge the tubes or plate to pellet the cells.

-

Carefully collect the supernatant (culture medium).

-

Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ANP-stimulated glycerol release by A-71915.

-

Normalize the glycerol release to the cell number or total protein content to account for variations in cell density.

-

Conclusion

A-71915 is a powerful pharmacological tool for the in vitro investigation of NPR-A signaling. The recommended starting concentrations and detailed protocols provided in these application notes serve as a guide for researchers to design and execute experiments aimed at elucidating the role of the ANP/BNP-cGMP pathway in their specific biological systems. It is crucial to optimize the experimental conditions, including cell type, agonist concentration, and incubation times, to obtain reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing a Stock Solution of A 71915: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of a stock solution of A 71915, a potent and competitive antagonist of the natriuretic peptide receptor A (NPRA). Accurate preparation of this stock solution is critical for ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for a desired stock solution concentration.

| Property | Value | Source(s) |

| Molecular Weight | 1613.95 g/mol | [1][2] |

| Formula | C₆₉H₁₁₆N₂₆O₁₅S₂ | [1][3] |

| Purity | ≥95% | |

| Appearance | Solid | [4] |

| CAS Number | 132956-87-7 | [1][2] |

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in Table 2. This information is crucial for selecting the appropriate solvent for your stock solution.

| Solvent | Solubility | Source(s) |

| Water | Soluble to 1 mg/mL | |

| DMSO | Soluble | [3] |

| Ethanol | Sparingly soluble: 1-10 mg/mL | [4] |

| PBS (pH 7.2) | Sparingly soluble: 1-10 mg/mL | [4] |

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Water

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound using sterile water as the solvent.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water

-

Sterile, tightly sealed vials

-

Calibrated balance

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes.[2] This prevents condensation from forming on the lyophilized powder.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

-